molecular formula C19H21NO4 B4299275 3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

Cat. No.: B4299275
M. Wt: 327.4 g/mol
InChI Key: GYWOTQOWVVWYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoylamino group, an isopropoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of Benzoylamine: React benzoyl chloride with ammonia to form benzoylamine.

    Alkylation: Introduce the isopropoxyphenyl group through a Friedel-Crafts alkylation reaction.

    Carboxylation: Finally, introduce the propanoic acid group via a carboxylation reaction using a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, catalysts to increase yield, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the benzoylamino group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The benzoylamino group could be involved in hydrogen bonding or other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(benzoylamino)-3-phenylpropanoic acid: Lacks the isopropoxy group.

    3-(benzoylamino)-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of an isopropoxy group.

Uniqueness

The presence of the isopropoxy group in 3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID may confer unique properties, such as increased lipophilicity or altered reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-benzamido-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)24-16-10-8-14(9-11-16)17(12-18(21)22)20-19(23)15-6-4-3-5-7-15/h3-11,13,17H,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWOTQOWVVWYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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